(4-Phenylpyridin-2-YL)methanol

Description

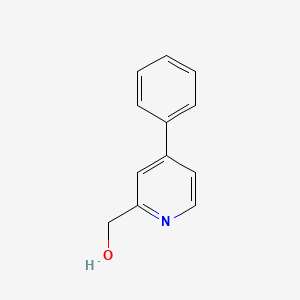

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHORUBQDRBJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480943 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55218-73-0 | |

| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-Phenylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-yl)methanol is a pivotal bifunctional molecule featuring both a phenyl-substituted pyridine core and a primary alcohol. This unique structural arrangement makes it a highly versatile building block in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, particularly as antagonists for ion channels and as key intermediates in the synthesis of complex bioactive compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, in-depth analytical characterization, and significant applications, offering researchers a practical and scientifically grounded resource.

Chemical Identity and Properties

This compound is a stable, solid organic compound. The strategic placement of the phenyl group at the 4-position and the hydroxymethyl group at the 2-position of the pyridine ring dictates its reactivity and utility as a synthetic intermediate.

Chemical Structure:

Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 55218-73-0[1]

-

Molecular Formula: C₁₂H₁₁NO[2]

-

MDL Number: MFCD15143392[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [2] |

| Boiling Point | 330.8 ± 27.0 °C at 760 mmHg | [2] |

| Physical State | Solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and effective method involves a Suzuki cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by reduction of a carbonyl group. This section details a robust, lab-scale protocol starting from 2-bromo-4-phenylpyridine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes regioselectivity and high yield. The palladium-catalyzed Suzuki coupling is exceptionally reliable for forming the 4-phenylpyridine core. Subsequent reduction of a precursor aldehyde or ketone to the primary alcohol is a high-yielding and straightforward transformation. Using a mild reducing agent like sodium borohydride is preferable to stronger agents like lithium aluminum hydride due to its lower cost, greater safety profile, and ease of handling, while still providing excellent yields at room temperature.[3]

Detailed Experimental Protocol: Synthesis from 2-Bromo-4-phenylpyridine

Step 1: Suzuki Coupling to form 4-Phenyl-2-formylpyridine

This step is a conceptual prerequisite for a formyl-group reduction pathway. A more direct route involves the reduction of a pre-existing carbonyl. For this guide, we will focus on the reduction of a commercially available or previously synthesized ketone precursor, phenyl(pyridin-2-yl)methanone, as a representative example of the key reduction step.

Step 2: Reduction of Phenyl(pyridin-2-yl)methanone

-

Preparation: In a round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (4:3 v/v).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The use of potassium borohydride is also an effective, lower-cost alternative.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Work-up: Remove the organic solvents via rotary evaporation. Extract the resulting aqueous solution three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the reduction and purification of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of NMR spectroscopy and Mass Spectrometry provides unambiguous structural verification.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on both the phenyl and pyridine rings, a singlet for the methylene (-CH₂) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including distinct signals for the ipso-carbons of the phenyl-pyridine linkage and the methylene carbon (~60-65 ppm).[4] |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the molecular weight of 185.22. |

Note: Specific chemical shifts can vary based on the solvent and instrument used. It is recommended to compare obtained spectra with reference data.[5][6][7]

Applications in Research and Development

This compound and its isomers are crucial scaffolds in modern chemistry. Their utility spans from medicinal chemistry to the development of advanced materials.

Medicinal Chemistry and Drug Discovery

The pyridinyl methanol moiety is a recognized pharmacophore. Derivatives of this scaffold have been extensively investigated for various therapeutic targets.

-

Ion Channel Antagonists: The (pyridin-2-yl)methanol structure is a core component of novel and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[8][9] These antagonists are potential therapeutics for treating conditions related to inflammation, neuropathic pain, and skin disorders.[8][9]

-

Chiral Building Blocks: Chiral versions, such as (R)- and (S)-phenyl(pyridin-2-yl)methanol, are invaluable intermediates in the asymmetric synthesis of natural products and pharmaceuticals.[8][10][11] For example, this chiral backbone is found in antihistamines like bepotastine and carbinoxamine, and the antimalarial drug mefloquine.[8][11]

-

Organic Synthesis Intermediate: The compound serves as a versatile starting material for creating more complex molecules. The hydroxyl group can be easily converted to other functionalities, enabling the construction of diverse chemical libraries for drug screening.[2]

Application in Drug Synthesis Pathway

Caption: Role of this compound as a key intermediate in a drug synthesis pathway.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Safety Precautions: The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[2]

Conclusion

This compound is a compound of significant interest due to its adaptable structure. Its role as a foundational building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry, is well-established. The synthetic protocols are robust, and the analytical methods for its characterization are straightforward. As research into complex therapeutics continues, the demand for versatile intermediates like this compound is poised to grow, making a thorough understanding of its chemistry essential for innovation in the field.

References

- 1. 55218-73-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 4. Diphenyl(4-pyridyl)methanol(1620-30-0) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 11. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 12. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenylpyridin-2-YL)methanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Phenylpyridin-2-YL)methanol is a heterocyclic aromatic alcohol with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring, offers a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from closely related isomers and analogous compounds to provide a predictive and practical resource for researchers. We will delve into the expected spectroscopic characteristics, reactivity, and offer detailed experimental protocols for its synthesis, grounded in established chemical principles.

Introduction: The Significance of the Phenylpyridine Scaffold

The phenylpyridine moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a phenyl group onto the pyridine ring can significantly influence the molecule's steric and electronic properties, enhancing its binding affinity to biological targets and modulating its pharmacokinetic profile. The further incorporation of a methanol group provides a handle for additional chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The specific substitution pattern, as in this compound, is crucial in determining the molecule's overall three-dimensional shape and its potential interactions with enzymes and receptors.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physical Properties of Phenylpyridine Methanol Isomers and Analogs

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| This compound | (Predicted) | C₁₂H₁₁NO | 185.22 | Not Available | Not Available | [1] |

| (4-(Pyridin-2-yl)phenyl)methanol | Isomer | C₁₂H₁₁NO | 185.22 | 84-86 | Not Available | [2] |

| Phenyl(pyridin-2-yl)methanol | Isomer | C₁₂H₁₁NO | 185.22 | 68-71 | 140-142 (0.5 mmHg) | [3] |

| 4-Pyridinemethanol, 2-phenyl- | Isomer | C₁₂H₁₁NO | 185.22 | Not Available | 105-115 (0.05 Torr) | [4] |

Based on the data from its isomers, this compound is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its solubility is predicted to be good in organic solvents such as methanol, ethanol, and chloroform, with limited solubility in water[5].

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, a singlet or a doublet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the positions of the phenyl and hydroxymethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The chemical shifts of the pyridine carbons will be characteristic of a 2,4-disubstituted pyridine ring. The methylene carbon will appear in the aliphatic region, typically around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

-

C-O stretching vibration of the primary alcohol around 1000-1050 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 185. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragments from the pyridine and phenyl rings.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the phenyl, pyridine, and methanol functional groups.

-

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides in the presence of a base.

-

Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring can act as a base or a nucleophile. It can be protonated by acids to form pyridinium salts or alkylated to form N-alkylpyridinium salts. The pyridine ring can also participate in metal-catalyzed cross-coupling reactions for further functionalization.

Synthesis of this compound: An Exemplary Protocol

While a specific, detailed protocol for the synthesis of this compound is not readily found, a logical and effective approach would be the reduction of the corresponding carboxylic acid or its ester. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[6].

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Objective: To synthesize this compound by the reduction of 4-phenylpicolinic acid.

Materials:

-

4-Phenylpicolinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve 4-phenylpicolinic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension at 0 °C using a dropping funnel. Causality: The slow addition at low temperature helps to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Trustworthiness: This specific workup procedure (Fieser workup) is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and MS as described in the predicted spectroscopic characterization section.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold holds considerable promise for various applications, particularly in the field of drug discovery.

Caption: Potential applications of the this compound scaffold.

-

Anticancer Agents: Phenylpyridine derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. The specific stereochemistry and electronic properties of this compound could be exploited to design selective enzyme inhibitors.

-

Anti-inflammatory Agents: The pyridine ring is a common feature in many anti-inflammatory drugs. Modifications of the this compound scaffold could lead to the discovery of novel anti-inflammatory agents.

-

Central Nervous System (CNS) Active Compounds: The lipophilic nature of the phenyl group and the hydrogen bonding capability of the methanol and pyridine functionalities make this scaffold a promising starting point for the development of CNS-active drugs.

-

Materials Science: Phenylpyridine derivatives are known to be excellent ligands for the formation of metal complexes with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs)[7].

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential. While direct experimental data remains scarce, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, spectroscopic signatures, and reactivity based on a thorough analysis of its isomers and related compounds. The provided synthetic protocol offers a practical starting point for its preparation in a laboratory setting. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged and is expected to unveil novel applications in both medicinal chemistry and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters - Google Patents [patents.google.com]

- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Pyridinemethanol, 2-phenyl- CAS#: 4634-12-2 [m.chemicalbook.com]

- 5. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (4-Phenylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Phenylpyridin-2-yl)methanol emerges as a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine ring substituted with both a phenyl group and a hydroxymethyl moiety, presents a versatile scaffold for the construction of complex molecular entities with significant therapeutic potential. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, delving into its nomenclature, physicochemical properties, synthesis, and burgeoning applications. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource, empowering researchers to unlock the full potential of this valuable synthetic intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section delineates the formal nomenclature and common identifiers for this compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Commonly encountered synonyms in literature and chemical catalogs include:

-

2-Hydroxymethyl-4-phenylpyridine

-

4-Phenyl-2-pyridinemethanol

-

4-Phenyl-2-pyridylcarbinol

Chemical Structure and Identifiers

The structural representation and key registry numbers are crucial for unambiguous identification in databases and procurement.

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 55218-73-0 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| MDL Number | MFCD15143392 |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development, influencing everything from reaction conditions to formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 69.0 to 73.0 °C | --INVALID-LINK-- |

| Boiling Point | 330.8 ± 27.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Solubility | Information not readily available | |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for this compound is not widely published, typical spectral characteristics can be inferred from its structural motifs. The following are predicted key signals:

-

¹H NMR: Aromatic protons of the phenyl and pyridine rings are expected in the range of δ 7.0-8.5 ppm. The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm region. The methylene carbon is anticipated around δ 60-65 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would be expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid derivative.

Synthetic Pathway: Reduction of 4-Phenylpicolinaldehyde

A plausible and direct synthetic route is the reduction of 4-phenylpicolinaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of modern reducing agents.

Figure 2. Synthetic pathway for this compound via reduction.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical transformations for the reduction of aldehydes to alcohols.

Materials and Reagents:

-

4-Phenylpicolinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpicolinaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several areas of chemical and pharmaceutical research.

Precursor for Bioactive Molecules

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules with potential biological activity. The hydroxyl group provides a reactive handle for further chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers in biological targets.

While direct biological activity of the parent molecule is not extensively documented, derivatives of similar pyridinylmethanol scaffolds have shown promise. For instance, certain (pyridin-2-yl)methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders[2][3].

Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the hydroxyl oxygen of this compound can act as a bidentate ligand, capable of coordinating with various transition metals. This property makes it a candidate for the development of novel catalysts for a range of organic transformations. The phenyl group at the 4-position can be used to tune the steric and electronic properties of the resulting metal complexes, potentially influencing their catalytic activity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a compound of significant interest for researchers in organic synthesis and drug discovery. Its well-defined structure, coupled with its synthetic accessibility, provides a solid foundation for the exploration of new chemical space. The presence of multiple functional groups allows for diverse chemical modifications, paving the way for the creation of novel ligands for catalysis and the development of new therapeutic agents. As research continues to uncover the full potential of this versatile building block, this compound is poised to remain a valuable tool in the arsenal of the modern chemist.

References

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to (4-Phenylpyridin-2-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 55218-73-0 , is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structure, which combines a pyridine ring with a phenyl group and a methanol substituent, renders it a valuable building block for the creation of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, particularly its emerging role in the development of novel therapeutics. The insights and protocols detailed herein are designed to empower researchers in their pursuit of innovative chemical entities.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55218-73-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO | [2][3] |

| Molecular Weight | 185.23 g/mol | [3] |

| SMILES | OCc1nc(ccc1)c2ccccc2 | [2] |

| Purity | Typically ≥95% | [3] |

While extensive experimental data for this specific isomer is not broadly published, related pyridine methanol derivatives are generally crystalline solids. For instance, the parent compound 4-Phenylpyridine is a light brown crystalline solid with a melting point of 77-78 °C.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a logical and efficient pathway involves the reduction of a suitable precursor, such as 2-formyl-4-phenylpyridine or a corresponding carboxylic acid derivative.

A prevalent method for synthesizing similar pyridinyl methanol structures is the asymmetric hydrogenation of the corresponding ketone. This approach is particularly valuable for producing chiral alcohols with high enantioselectivity, which is often a critical requirement in drug development.[5][6]

Logical Synthesis Workflow

The following diagram illustrates a plausible and widely utilized synthetic approach, starting from the related compound 4-phenylpyridine.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Asymmetric Hydrogenation (Exemplary)

The following protocol is adapted from methodologies used for structurally similar compounds and serves as an authoritative template for researchers.[5][6] This specific example details the asymmetric hydrogenation of a ketone precursor to yield a chiral alcohol.

Objective: To synthesize an enantiomerically enriched pyridinyl methanol derivative from its corresponding ketone.

Materials:

-

Phenyl(pyridin-2-yl)methanone (ketone precursor)

-

Chiral ligand (e.g., a BINAP derivative)

-

Metal complex (e.g., [Ir(COD)Cl]₂)

-

Methanol (solvent)

-

Base (e.g., Lithium tert-butoxide)

-

Hydrogen gas (H₂)

-

High-pressure autoclave

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In an inert argon atmosphere, add the chiral ligand and the metal complex to a reaction flask.

-

Add anhydrous methanol as the solvent.

-

Stir the mixture at room temperature (e.g., 25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, charge the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst solution, additional methanol, and the base.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 40-80°C) and maintain stirring for 8-12 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and perform an extraction with an organic solvent, such as ethyl acetate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

-

Purification and Analysis:

-

Purify the crude product using column chromatography or recrystallization.

-

Analyze the final product for purity (e.g., via HPLC) and enantiomeric excess (e.g., via chiral HPLC). Yields for such reactions are often high, potentially exceeding 95%, with enantiomeric excess values (ee) also reaching over 95%.[5]

-

Applications in Drug Discovery and Development

The (pyridin-2-yl)methanol scaffold is a cornerstone in the design of novel bioactive molecules. Its structural features allow it to serve as a versatile intermediate for creating compounds that can interact with specific biological targets.

Central Role in TRPV3 Antagonist Development

A significant application of this compound and its derivatives is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[7][8]

-

Therapeutic Target: TRPV3 is a cation channel found in tissues such as the skin, spinal cord, and dorsal root ganglia. It is implicated in a range of physiological processes, including pain sensation, inflammation, and skin disorders.[7]

-

Mechanism of Action: By developing selective antagonists that block the activity of the TRPV3 channel, it is possible to modulate these pathways. This offers a promising therapeutic strategy for conditions like neuropathic pain and other central pain disorders.[7]

-

Drug Candidate Development: Research has shown that optimizing molecules containing the pyridinyl methanol moiety can lead to potent and selective TRPV3 antagonists. These compounds have demonstrated favorable preclinical profiles, highlighting their potential for further development into clinically effective drugs.[7][8]

The following diagram illustrates the logical relationship between the core chemical scaffold and its therapeutic application.

Caption: Pathway from chemical scaffold to therapeutic application.

Safety and Handling

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and direct contact with skin and eyes.

References

- 1. 55218-73-0|this compound|BLD Pharm [bldpharm.com]

- 2. doronscientific.com [doronscientific.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diphenyl(pyridin-2-yl)methanol|High-Quality Research Chemical [benchchem.com]

- 9. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic C-Arm of (4-Phenylpyridin-2-YL)methanol: A Technical Primer

Molecular Structure and Its Spectroscopic Implications

(4-Phenylpyridin-2-YL)methanol possesses a unique combination of a pyridine ring, a phenyl group, and a primary alcohol. This intricate arrangement of functional groups gives rise to a distinct spectroscopic signature. The phenyl ring introduces aromatic protons and carbons, while the substituted pyridine ring exhibits characteristic shifts due to the nitrogen's electron-withdrawing nature. The methanol group contributes a hydroxyl proton and a methylene group, both of which are readily identifiable in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as the methylene and hydroxyl protons of the methanol group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H6 (Pyridine) |

| ~7.8 | d | 1H | H3 (Pyridine) |

| ~7.6 | m | 2H | H2', H6' (Phenyl) |

| ~7.5 | m | 2H | H3', H5' (Phenyl) |

| ~7.4 | m | 1H | H4' (Phenyl) |

| ~7.3 | d | 1H | H5 (Pyridine) |

| ~4.8 | s | 2H | -CH₂OH |

| ~4.5 | t (broad) | 1H | -OH |

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is critical for ¹H NMR. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. The addition of a small amount of D₂O can be used to confirm the hydroxyl proton signal, as it will exchange with the deuterium and disappear from the spectrum. The choice of a 400 or 500 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyridine) |

| ~150 | C6 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~138 | C1' (Phenyl) |

| ~129 | C3', C5' (Phenyl) |

| ~128 | C4' (Phenyl) |

| ~127 | C2', C6' (Phenyl) |

| ~121 | C3 (Pyridine) |

| ~119 | C5 (Pyridine) |

| ~65 | -CH₂OH |

Expertise & Experience: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field. The phenyl-substituted carbon (C4) also experiences a downfield shift. The methylene carbon of the methanol group will have a characteristic shift around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Medium-Strong | C=N stretch (pyridine) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for the alcohol functionality. The presence of sharp peaks in the 1600-1400 cm⁻¹ region is a hallmark of aromatic systems.

Experimental Protocol: IR Spectroscopy

-

Prepare a sample of this compound as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 184 | [M-H]⁺ |

| 168 | [M-OH]⁺ |

| 154 | [M-CH₂OH]⁺ |

| 108 | [Phenyl-CH₂]⁺ |

| 78 | [Pyridine]⁺ |

| 77 | [Phenyl]⁺ |

Authoritative Grounding: The molecular ion peak at m/z 185 would confirm the molecular weight of the compound (C₁₂H₁₁NO). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The loss of a hydroxyl radical (17 amu) or the entire hydroxymethyl group (31 amu) are common fragmentation pathways for benzylic alcohols.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. While the data presented here is based on established spectroscopic principles and analysis of similar structures, it provides a robust framework for the interpretation of experimental results.

An In-depth Technical Guide to the Crystal Structure of Phenyl(pyridin-2-yl)methanol

Introduction: Unveiling the Solid-State Architecture of a Key Medicinal Scaffold

Phenyl(pyridin-2-yl)methanol, a molecule possessing both a pyridine and a phenyl ring attached to a stereogenic carbinol center, represents a fundamental structural motif in medicinal chemistry and materials science. Its derivatives are integral to various pharmacologically active compounds.[1] A profound understanding of its three-dimensional structure in the solid state is paramount, as crystal packing and intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For drug development professionals, this knowledge is foundational for formulation design, polymorph screening, and the rational design of next-generation therapeutics.

This guide provides a comprehensive examination of the crystal structure of phenyl(pyridin-2-yl)methanol. Moving beyond a mere presentation of data, we will delve into the causal relationships behind the experimental protocols, from synthesis and crystallization to the final structural elucidation by single-crystal X-ray diffraction (SC-XRD). We will dissect the intricate network of intermolecular forces that govern the crystal packing, offering insights grounded in authoritative crystallographic data.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for diffraction experiments. The chosen protocols are not arbitrary; they are selected to ensure a pure, well-ordered crystalline sample.

Synthesis Protocol: Selective Reduction of 2-Benzoylpyridine

The synthesis of phenyl(pyridin-2-yl)methanol is efficiently achieved via the reduction of the corresponding ketone, 2-benzoylpyridine. Sodium borohydride (NaBH₄) in ethanol is the reagent system of choice for this transformation.[2]

Causality Behind the Method:

-

Chemoselectivity: Sodium borohydride is a mild reducing agent, expertly suited for the selective reduction of ketones and aldehydes. It does not reduce the aromatic pyridine or phenyl rings under these conditions, ensuring the integrity of the core molecular framework.

-

Solvent Choice: Ethanol serves as an excellent protic solvent that not only dissolves the starting material but also participates in the reaction mechanism by protonating the intermediate alkoxide species to yield the final alcohol product.

-

Workup Procedure: The addition of water and subsequent heating helps to quench any unreacted NaBH₄ and facilitate the precipitation or extraction of the product. Ethyl acetate is a common choice for extraction due to its polarity, which allows for efficient partitioning of the desired alcohol from the aqueous phase.

Experimental Protocol:

-

Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in 60 ml of ethanol (EtOH) at room temperature.

-

Slowly add sodium borohydride (3.13 g, 0.083 mol) to the solution with gentle stirring. The slow addition is crucial to control the exothermic reaction.

-

Continue stirring the solution for 1 hour at room temperature to ensure the reaction proceeds to completion.

-

Add 60 ml of water to the reaction mixture and heat at 363 K (90 °C) for 15 minutes.

-

After allowing the solution to cool to room temperature, extract the product into ethyl acetate (50 ml).

-

Evaporate the organic solvent under reduced pressure to yield the product as a pale green oil.[2]

Caption: Synthesis workflow for phenyl(pyridin-2-yl)methanol.

Crystallization Protocol: The Art of Slow Evaporation

Obtaining a crystal suitable for SC-XRD requires a slow, controlled process that allows molecules to self-assemble into a highly ordered lattice. The slow evaporation technique is a classic and effective method for this purpose.

Causality Behind the Method: Slow evaporation from a solution allows the concentration of the solute to increase gradually, reaching supersaturation under near-equilibrium conditions. This minimizes the formation of nucleation sites and promotes the growth of a small number of large, well-defined single crystals rather than a mass of polycrystalline powder. Ethanol is an appropriate solvent as it has a moderate vapor pressure and is a good solvent for the compound.[2]

Experimental Protocol:

-

Dissolve the synthesized phenyl(pyridin-2-yl)methanol oil in a minimal amount of ethanol.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

-

Store the container in a vibration-free environment at room temperature.

-

Over several days, colorless crystals suitable for X-ray diffraction will form.[2]

Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the spatial relationship between molecules.

The Experimental and Computational Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the crystal structure is solved and refined.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Refinement Parameters

The crystallographic data provides a quantitative description of the crystal lattice. The structure of phenyl(pyridin-2-yl)methanol was solved and refined using established and trusted software packages like SHELXS and SHELXL, ensuring the reliability of the final model.[2]

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₁₁NO | Defines the elemental composition of the asymmetric unit. |

| Formula Weight | 185.22 g/mol | Molar mass of the compound.[3] |

| Crystal System | Orthorhombic | The unit cell is a rectangular prism with unequal axes. |

| Space Group | Pna2₁ | A non-centrosymmetric space group, indicating a chiral packing arrangement. |

| a | 7.4385 (8) Å | Unit cell dimension along the a-axis.[2] |

| b | 14.3429 (16) Å | Unit cell dimension along the b-axis.[2] |

| c | 9.2255 (10) Å | Unit cell dimension along the c-axis.[2] |

| V | 984.27 (19) ų | Volume of the unit cell.[2] |

| Z | 4 | Number of molecules in the unit cell.[2] |

| Temperature | 296 K | Data collection temperature (room temperature).[2] |

| R[F² > 2σ(F²)] | 0.039 | R-factor, an indicator of the agreement between the model and experimental data. |

| wR(F²) | 0.084 | Weighted R-factor, a more robust measure of refinement quality.[2] |

Molecular Conformation

Within the crystal, the phenyl(pyridin-2-yl)methanol molecule adopts a specific, low-energy conformation. The most notable feature is the significant twist between the two aromatic rings. The pyridine and phenyl rings are inclined to each other by a dihedral angle of 71.42 (10)°.[2][4][5] This non-planar arrangement is a direct consequence of minimizing steric repulsion between the ortho-hydrogens of the two rings, a common feature in linked aromatic systems.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces.[6][7] In the case of phenyl(pyridin-2-yl)methanol, the crystal packing is dominated by a strong and highly directional hydrogen bond.

The Dominant Supramolecular Synthon: O—H⋯N Hydrogen Bonding

The primary interaction governing the supramolecular assembly is a classic hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule.[2][5] This is an energetically favorable interaction, where the hydroxyl proton acts as the hydrogen bond donor and the lone pair of electrons on the sp²-hybridized pyridine nitrogen acts as the acceptor.

| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···N | 0.82(3) | 2.06(3) | 2.861(2) | 166(3) |

| Data sourced from Kim & Kang (2014).[2] |

The D···A (O···N) distance of 2.861 Å is significantly shorter than the sum of the van der Waals radii of oxygen and nitrogen (~3.07 Å), and the angle of 166° is nearly linear, both of which are characteristic of a strong hydrogen bond.

Formation of Helical Chains

This directional O—H⋯N hydrogen bonding acts as a powerful structure-directing synthon, linking the molecules head-to-tail into infinite one-dimensional chains. Due to the symmetry operations of the Pna2₁ space group, these chains propagate in a helical fashion along the crystallographic c-axis.[2][4] This helical arrangement is a direct consequence of the chirality of the individual molecules arranging in a specific symmetry environment.

Caption: O—H···N hydrogen bonds link molecules into a 1D chain.

Hirshfeld Surface Analysis: A Modern Perspective

While not reported in the original study, a conceptual Hirshfeld surface analysis provides deeper insight into the intermolecular interactions.[8] This technique maps the regions of close contact between molecules in the crystal. For phenyl(pyridin-2-yl)methanol, the analysis would visually confirm the O—H⋯N hydrogen bonds as prominent, sharp red spots on the surface, indicating close, donor-acceptor interactions. The remainder of the surface would show more diffuse contacts corresponding to weaker H···H, C···H, and N···H van der Waals forces, which contribute to the overall packing efficiency. The large dihedral angle between the rings would preclude any significant π-π stacking interactions, which would otherwise appear as distinct flat patches on the Hirshfeld surface.

Conclusion and Outlook

The crystal structure of phenyl(pyridin-2-yl)methanol is a textbook example of how a single, strong hydrogen bond can dictate the entire supramolecular architecture. The key findings are:

-

The molecule adopts a twisted conformation with a 71.42 (10)° dihedral angle between the phenyl and pyridine rings.[2][9]

-

The crystal packing is governed by strong O—H⋯N hydrogen bonds.[2][5]

-

These interactions link the molecules into infinite helical chains along the c-axis.[2]

For researchers in drug development, this detailed structural knowledge provides a critical baseline. The stable, hydrogen-bonded helical chain motif will influence the material's mechanical properties and dissolution behavior. Understanding this primary synthon allows for a targeted crystal engineering approach, where co-formers could be introduced to disrupt or modify this network, potentially leading to new polymorphs or co-crystals with tailored properties like enhanced solubility. Future research could therefore focus on exploring the polymorphic landscape of this compound and its derivatives to fully harness its potential in pharmaceutical formulations.

References

- 1. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 7. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Reactivity of the hydroxyl group in (4-Phenylpyridin-2-YL)methanol

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in (4-Phenylpyridin-2-YL)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structural motif, featuring a phenyl group appended to a pyridine ring with a reactive hydroxyl moiety, serves as a versatile scaffold for the development of novel pharmacologically active agents and functional materials.[1][2][3] The reactivity of the primary hydroxyl group, modulated by the electronic and steric influences of the phenylpyridine core, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of these key reactions—oxidation, esterification, etherification, and nucleophilic substitution—supported by field-proven experimental protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.

The Strategic Importance of the this compound Scaffold

The phenylpyridine framework is a privileged structure in drug discovery, appearing in molecules designed to target a wide range of biological pathways. The introduction of a methanol group at the 2-position provides a critical handle for synthetic diversification. Derivatives of (pyridin-2-yl)methanol have been instrumental in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, highlighting their potential in treating pain and inflammation.[1][4] Furthermore, the strategic placement of the hydroxyl group allows for its conversion into various functionalities, enabling its use as a precursor for ligands in catalysis or as a key intermediate in the synthesis of complex molecular architectures, including potential herbicides.[3][5]

Understanding the causality behind the hydroxyl group's reactivity is paramount. The electron-withdrawing nature of the pyridine ring enhances the acidity of the hydroxyl proton, facilitating deprotonation for reactions like etherification. Conversely, the benzylic-like position of the alcohol influences its susceptibility to oxidation and substitution. This guide dissects these core transformations to provide a predictive and practical framework for its application.

Synthesis of the Core Moiety: this compound

Before exploring its reactivity, it is instructive to understand the synthesis of the parent molecule. A common and robust pathway involves a two-step sequence starting from a substituted benzylpyridine. This approach allows for modularity, where different phenyl-substituted precursors can be used to generate a library of analogs.

A representative synthesis begins with the oxidation of 2-benzyl-4-phenylpyridine to the corresponding ketone, (4-phenylpyridin-2-yl)(phenyl)methanone. This intermediate is then subjected to reduction to yield the target primary alcohol. For applications in drug development, where stereochemistry is often critical, asymmetric reduction methods are employed to produce specific enantiomers with high enantiomeric excess (ee).[6][7]

Caption: General synthetic workflow for this compound.

Core Reactivity and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is the primary site for chemical modification, enabling its elaboration into a vast array of derivatives.[8] The principal transformations are summarized below.

| Reaction Type | Key Reagents/Conditions | Product Functional Group | Significance |

| Oxidation | TPAP, NMO; or KMnO₄ | Aldehyde, Carboxylic Acid | Access to carbonyl compounds for further C-C bond formation. |

| Esterification | Carboxylic Acid, H₂SO₄ (Fischer); or DCC, DMAP (Steglich) | Ester | Prodrug strategies, modification of physicochemical properties. |

| Etherification | NaH, Alkyl Halide (Williamson) | Ether | Enhances lipophilicity, acts as a stable protecting group. |

| Nucleophilic Substitution | SOCl₂; or TsCl, Pyridine | Alkyl Halide, Tosylate | Activation of the hydroxyl group for displacement by nucleophiles. |

Oxidation to Carbonyls

The conversion of the primary alcohol to an aldehyde is a cornerstone transformation. While strong oxidants like potassium permanganate (KMnO₄) can be used, they risk over-oxidation to the carboxylic acid.[9] For a more controlled and selective oxidation to the aldehyde, the Ley-Griffith reaction, which utilizes tetra-n-propylammonium perruthenate (TPAP) as a catalyst with N-methylmorpholine N-oxide (NMO) as a co-oxidant, is highly effective.[10] This method is known for its mild conditions and high tolerance for other functional groups.

Caption: Simplified mechanism of TPAP-catalyzed alcohol oxidation.

Experimental Protocol: TPAP Oxidation of this compound

-

Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add powdered 4 Å molecular sieves.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq). Stir for 15 minutes at room temperature.

-

Catalyst Introduction: Add tetra-n-propylammonium perruthenate (TPAP) (0.05 eq) in one portion. The reaction is often exothermic and may turn from dark green to black.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Esterification: Modulating Physicochemical Properties

Esterification is a fundamental reaction for modifying the polarity, solubility, and bioavailability of a molecule. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a classic and cost-effective method.[11][12] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed.[11][13]

Experimental Protocol: Fischer Esterification with Acetic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and acetic acid (5.0 eq).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the excess carboxylic acid) for 4-8 hours.

-

Monitoring: Monitor the formation of the ester by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester via flash chromatography.[13]

Caption: Step-by-step workflow for a typical Fischer esterification.

Etherification: Introducing Lipophilic Moieties

The Williamson ether synthesis provides a reliable route to ethers from alcohols. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. For benzylic alcohols like the title compound, chemoselective methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have also been developed to avoid harsh basic conditions.[14]

Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude ether by column chromatography.

Nucleophilic Substitution: Activating the Hydroxyl Group

The hydroxyl group is a poor leaving group. To facilitate its displacement by nucleophiles, it must first be converted into a more reactive functionality. This "activation" is a critical step in many synthetic routes, including the synthesis of proton pump inhibitors from related scaffolds.[15] A common method is to convert the alcohol into an alkyl chloride using thionyl chloride (SOCl₂) or into a tosylate using tosyl chloride (TsCl). The resulting electrophilic intermediate is readily displaced by a wide range of nucleophiles.

Caption: Logical pathway for nucleophilic substitution of the hydroxyl group.

Experimental Protocol: Conversion to 2-(Chloromethyl)-4-phenylpyridine

-

Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise via a syringe. A mild evolution of gas should be observed.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is no longer visible.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Isolation: Redissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude chloride, which can be used in the next step without further purification or purified by chromatography if necessary.

Conclusion and Future Outlook

The hydroxyl group of this compound is a versatile and highly reactive functional handle. The transformations detailed in this guide—oxidation, esterification, etherification, and nucleophilic substitution—represent the fundamental pillars of its synthetic utility. A thorough understanding of the principles and protocols governing these reactions enables chemists to strategically manipulate the core scaffold, paving the way for the discovery and development of novel therapeutics, advanced materials, and innovative catalytic systems. The continued exploration of this privileged structure, grounded in the robust chemistry of its hydroxyl group, promises to yield significant advancements across the chemical sciences.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives | MDPI [mdpi.com]

- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of (4-Phenylpyridin-2-YL)methanol in Organic Solvents

In the landscape of drug discovery and development, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property that dictates its fate from initial synthesis to final dosage form performance. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various organic solvents is not merely academic; it is a critical prerequisite for the successful design of crystallization processes, formulation development, and ultimately, ensuring bioavailability.[1] Poor solubility can lead to significant challenges in achieving desired concentrations for toxicological studies, developing stable liquid formulations, and obtaining suitable crystalline forms with optimal characteristics.

This guide provides a detailed technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical framework for its determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, step-by-step experimental protocol for accurate solubility measurement, and discuss the analytical techniques required for quantification.

Physicochemical Characterization of this compound

Understanding the inherent properties of the this compound molecule is the first step in predicting its behavior in different solvent systems. The principle of "like dissolves like" is fundamental, and a molecule's polarity, hydrogen bonding capability, and size are key determinants of its solubility.

This compound has the molecular formula C₁₂H₁₁NO and a molecular weight of approximately 185.22 g/mol .[2] Its structure features several key functional groups that govern its solubility:

-

A Phenyl Group: A non-polar, hydrophobic aromatic ring.

-

A Pyridine Ring: A polar aromatic heterocyclic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

A Methanol Group (-CH₂OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

The presence of both polar (hydroxyl, pyridine) and non-polar (phenyl) moieties classifies this compound as an amphiphilic molecule. The computed XLogP3 value, a measure of lipophilicity, is 1.7, indicating a moderate level of lipophilicity.[2] This structural duality suggests that its solubility will be highly dependent on the nature of the solvent.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem CID 1515239[2] |

| Molecular Weight | 185.22 g/mol | PubChem CID 1515239[2] |

| XLogP3 | 1.7 | PubChem CID 1515239[2] |

| Hydrogen Bond Donors | 1 (from -OH) | Inferred from structure |

| Hydrogen Bond Acceptors | 2 (from -OH and Pyridine-N) | Inferred from structure |

Theoretical Solubility Profile and Solvent Selection Rationale

Based on its physicochemical properties, we can predict the solubility of this compound across a spectrum of common organic solvents. This theoretical assessment is crucial for designing efficient experimental screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the API.[1] Therefore, high solubility is anticipated in lower-chain alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are polar but lack O-H or N-H bonds. They can accept hydrogen bonds and participate in dipole-dipole interactions. Moderate to high solubility is expected, particularly in highly polar solvents like Dimethyl Sulfoxide (DMSO).

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): The large, non-polar phenyl group will contribute to some solubility in these solvents through van der Waals forces. However, the highly polar methanol group will significantly limit solubility. Low solubility is predicted in aliphatic hydrocarbons, with potentially slightly better solubility in an aromatic solvent like Toluene due to π-π stacking interactions with the phenyl and pyridine rings.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Moderate solubility is expected, as they can interact with the polar parts of the molecule without being strongly repelled by the non-polar phenyl ring.

The following table provides a qualitative prediction to guide experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the -OH group and pyridine nitrogen. |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Aprotic (High) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Very strong polar interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity, balancing interactions with both polar and non-polar regions. |

| Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions possible, but polarity mismatch with the -OH group. |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane, Heptane | Low | Dominated by weak van der Waals forces; poor interaction with polar functional groups. |

Experimental Protocol for Equilibrium Solubility Determination